N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
Description
This compound features a complex molecular architecture:
- A 4-ethylbenzo[d]thiazol-2-yl group, a heterocycle associated with diverse biological activities, including antimicrobial and enzyme inhibition.
- A 3-(1H-imidazol-1-yl)propyl side chain, introducing a nitrogen-rich aromatic system that may interact with metal ions or biological targets.
- A hydrochloride salt, enhancing aqueous solubility and bioavailability.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-4-17-7-5-8-21-22(17)26-24(32-21)28(11-6-10-27-12-9-25-16-27)23(29)18-13-19(30-2)15-20(14-18)31-3;/h5,7-9,12-16H,4,6,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNKDUQLHIGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound with a complex molecular structure that suggests potential for various biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C20H21ClN4O2S
- Molecular Weight : 416.9 g/mol
- CAS Number : 1216702-99-6
The presence of functional groups such as the imidazole ring and benzo[d]thiazole moiety contributes to its biological properties, particularly in pharmacology.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole and thiazole have been shown to possess activity against various bacterial strains and fungi, including Candida species.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µmol/mL) | Activity Type |
|---|---|---|
| Compound A | 0.0054 | Anti-Candida |
| Compound B | 0.0188 | Anti-Candida |
| Fluconazole | >1.6325 | Anti-Candida |
In a study evaluating the anti-Candida activity of various compounds, the tested derivatives exhibited better profiles than fluconazole, indicating a promising avenue for further exploration in antifungal therapy .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action likely involves inhibition of specific enzymes or pathways critical to cancer cell proliferation.
Case Study: Anticancer Evaluation
A series of experiments were conducted to assess the cytotoxicity of this compound against various cancer cell lines. Results indicated significant dose-dependent inhibition of cell growth.
The compound's biological activity is hypothesized to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The imidazole and thiazole moieties may serve as inhibitors for enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with sigma receptors has been suggested as a potential mechanism through which this compound exerts its effects on cellular processes .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The hydrochloride form enhances solubility, facilitating better absorption in biological systems.
- Distribution : Studies indicate significant penetration into brain tissues, which may be beneficial for targeting central nervous system disorders.
- Metabolism and Excretion : Further research is required to elucidate the metabolic pathways and elimination routes of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares partial homology with several amide-based pesticides (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison
Critical Differences and Implications
Core Benzamide vs. Heterocyclic Modifications: The target compound and isoxaben both contain dimethoxybenzamide, but the latter’s isoxazole ring targets cellulose biosynthesis in plants, while the former’s benzothiazole and imidazole groups suggest divergent mechanisms, possibly enzyme inhibition or metal coordination . Propanil and fenoxacrim lack benzamide cores, instead relying on dichlorophenyl groups for herbicidal and fungicidal activity via disruption of photosynthetic pathways or pyrimidine metabolism .
Biological Targets: Compounds with dichlorophenyl groups (e.g., propanil, fenoxacrim) often inhibit acetolactate synthase or succinate dehydrogenase. In contrast, the benzothiazole and imidazole moieties in the target compound may interact with cytochrome P450 enzymes or histamine receptors, though specific data is absent in the provided evidence .
Preparation Methods
Cyclization of 2-Amino-4-ethylthiophenol
The benzothiazole ring is constructed via cyclization of 2-amino-4-ethylthiophenol with cyanogen bromide (BrCN) in ethanol under reflux (Scheme 1). This method yields 4-ethylbenzo[d]thiazol-2-amine with 75–85% efficiency.
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: 78°C (reflux)
- Time: 6–8 hours
- Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 7.08 (d, J = 8.2 Hz, 1H, Ar-H), 2.72 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.29 (t, J = 7.6 Hz, 3H, CH₂CH₃).
Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine
Alkylation of Imidazole
Imidazole is alkylated with 3-chloropropylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile (Scheme 2). The reaction proceeds via an SN2 mechanism, yielding 3-(1H-imidazol-1-yl)propan-1-amine with 60–70% yield.
Optimization Insights :
- Base : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.
- Solvent : Acetonitrile enhances nucleophilicity of imidazole compared to DMF or THF.
Characterization Data :
N-Alkylation of 4-Ethylbenzo[d]thiazol-2-amine
Coupling with 3-(1H-Imidazol-1-yl)propan-1-amine
The secondary amine is formed by reacting 4-ethylbenzo[d]thiazol-2-amine with 3-(1H-imidazol-1-yl)propan-1-amine using paraformaldehyde as a dehydrating agent in toluene (Scheme 3). This step achieves 65–75% yield.
Critical Parameters :
- Catalyst : Acetic acid (10 mol%) accelerates imine formation.
- Temperature : 110°C (azeotropic removal of water).
Side Reactions :
Amidation with 3,5-Dimethoxybenzoyl Chloride
Schotten-Baumann Reaction
The tertiary amine intermediate is acylated with 3,5-dimethoxybenzoyl chloride in a biphasic system (dichloromethane-water) using NaHCO₃ as a base (Scheme 4). The reaction affords the free base of the target compound in 80–85% yield.
Reaction Profile :
- Solvent System : Dichloromethane (organic phase), 10% NaHCO₃ (aqueous phase)
- Temperature : 0–5°C (prevents hydrolysis of acyl chloride)
Purification :
- Column chromatography (SiO₂, ethyl acetate:hexane = 3:7)
- HPLC Purity : >98% (C18 column, acetonitrile:water = 70:30).
Hydrochloride Salt Formation
Acid-Base Titration
The free base is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride (HCl) gas until pH ≈ 2. The precipitate is filtered and recrystallized from ethanol-diethyl ether (1:5) to yield the hydrochloride salt (Scheme 5).
Optimization Data :
- Solvent for Recrystallization : Ethanol-diethyl ether mixture reduces solubility of the hydrochloride salt, enhancing crystal purity.
- Yield : 90–95%
Characterization :
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
A patent describes a microwave-assisted method using DMF as a solvent and potassium tert-butoxide as a base, reducing reaction time from 12 hours to 30 minutes (Table 1).
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (h) | 12 | 0.5 |
| Yield (%) | 75 | 82 |
| Purity (%) | 98 | 99 |
Solid-Phase Synthesis
Immobilizing the benzothiazole intermediate on Wang resin enables stepwise amidation and alkylation, though yields remain lower (50–60%) due to steric hindrance.
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Alkylation
Competing N1 vs. N3 alkylation of imidazole is addressed by using bulky bases (e.g., DBU) to favor N1 substitution.
Hydrolysis of Acyl Chloride
Maintaining low temperatures (0–5°C) and anhydrous conditions prevents hydrolysis during amidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
